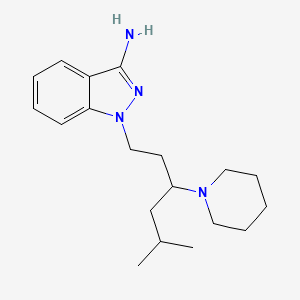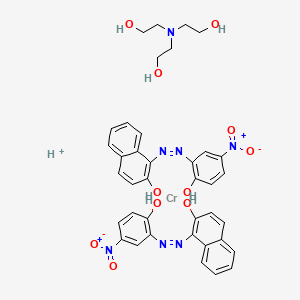
Acetic acid, (4-((3-(((ethylphenyl)amino)methyl)-4-oxo-2-thioxo-5-thiazolidene)methyl)phenoxy)-, ((4-methoxyphenyl)methylene)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, (4-((3-(((ethylphenyl)amino)methyl)-4-oxo-2-thioxo-5-thiazolidene)methyl)phenoxy)-, ((4-methoxyphenyl)methylene)hydrazide is a complex organic compound that features a thiazolidene ring, phenoxy group, and hydrazide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (4-((3-(((ethylphenyl)amino)methyl)-4-oxo-2-thioxo-5-thiazolidene)methyl)phenoxy)-, ((4-methoxyphenyl)methylene)hydrazide typically involves multi-step organic reactionsCommon reagents used in these reactions include dichloromethane, lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory preparation, scaled up for industrial use. This would include the use of large-scale reactors and optimization of reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, (4-((3-(((ethylphenyl)amino)methyl)-4-oxo-2-thioxo-5-thiazolidene)methyl)phenoxy)-, ((4-methoxyphenyl)methylene)hydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidene ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenoxy and thiazolidene moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.
Aplicaciones Científicas De Investigación
Acetic acid, (4-((3-(((ethylphenyl)amino)methyl)-4-oxo-2-thioxo-5-thiazolidene)methyl)phenoxy)-, ((4-methoxyphenyl)methylene)hydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its biological activities.
Mecanismo De Acción
The mechanism of action of acetic acid, (4-((3-(((ethylphenyl)amino)methyl)-4-oxo-2-thioxo-5-thiazolidene)methyl)phenoxy)-, ((4-methoxyphenyl)methylene)hydrazide involves its interaction with various molecular targets and pathways. The compound’s thiazolidene ring and phenoxy group are believed to play a crucial role in its biological activities by binding to specific receptors and enzymes, thereby modulating their functions .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Phenoxyacetic acid: A simpler compound with a phenoxy group.
Uniqueness
Acetic acid, (4-((3-(((ethylphenyl)amino)methyl)-4-oxo-2-thioxo-5-thiazolidene)methyl)phenoxy)-, ((4-methoxyphenyl)methylene)hydrazide is unique due to its combination of a thiazolidene ring, phenoxy group, and hydrazide moiety, which confer distinct biological activities and chemical properties .
Propiedades
Número CAS |
139207-44-6 |
|---|---|
Fórmula molecular |
C29H28N4O4S2 |
Peso molecular |
560.7 g/mol |
Nombre IUPAC |
2-[4-[(E)-[3-[(2-ethylanilino)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenoxy]-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C29H28N4O4S2/c1-3-22-6-4-5-7-25(22)30-19-33-28(35)26(39-29(33)38)16-20-8-14-24(15-9-20)37-18-27(34)32-31-17-21-10-12-23(36-2)13-11-21/h4-17,30H,3,18-19H2,1-2H3,(H,32,34)/b26-16+,31-17+ |
Clave InChI |
SKZYGANIHYUPNP-HMUHSLBFSA-N |
SMILES isomérico |
CCC1=CC=CC=C1NCN2C(=O)/C(=C\C3=CC=C(C=C3)OCC(=O)N/N=C/C4=CC=C(C=C4)OC)/SC2=S |
SMILES canónico |
CCC1=CC=CC=C1NCN2C(=O)C(=CC3=CC=C(C=C3)OCC(=O)NN=CC4=CC=C(C=C4)OC)SC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![sodium;(2R,3R)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate](/img/structure/B15187470.png)







